1-(3-Bromopropyl)-2-nitrobenzene
Description
Significance of Aryl Nitro Compounds and Alkyl Halides in Synthetic Chemistry
Aryl nitro compounds and alkyl halides are two fundamental classes of reagents in organic synthesis, each offering a unique set of reactive possibilities.
Aryl Nitro Compounds: The nitro group (–NO₂) is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution, primarily directing incoming groups to the meta position. ambeed.com Conversely, this electron deficiency facilitates nucleophilic aromatic substitution. ambeed.com A key feature of nitroarenes is their ability to be reduced to a variety of other nitrogen-containing functional groups, most notably amines (–NH₂). nih.gov This transformation is a cornerstone of synthetic chemistry, as aromatic amines are precursors to a vast array of dyes, pharmaceuticals, and polymers. acs.org The reduction can be achieved using various reagents, including catalytic hydrogenation (e.g., with Pd/C) or metals in acidic media. nih.gov
Alkyl Halides: Alkyl halides are characterized by a polar carbon-halogen bond, which renders the carbon atom electrophilic and susceptible to attack by nucleophiles. rsc.orgnih.gov This reactivity makes them excellent substrates for substitution (SN1 and SN2) and elimination (E1 and E2) reactions, serving as gateways to a multitude of other functional groups like alcohols, ethers, thiols, and amines. nih.govresearchgate.net The reactivity of alkyl halides is dependent on the nature of the halogen, with the carbon-bromine bond being weaker and more reactive than the carbon-chlorine bond, making alkyl bromides highly useful synthetic intermediates. nih.gov
Unique Synergistic Reactivity of the Nitro and Bromopropyl Moieties
The synthetic power of 1-(3-bromopropyl)-2-nitrobenzene lies in the synergistic interplay between its two functional groups. The ortho-positioning of the nitro group and the bromopropyl chain is crucial, enabling intramolecular reactions that are key to forming cyclic structures.
The most prominent synergistic reaction is reductive cyclization . This process typically involves the reduction of the nitro group to an amino group (–NH₂). The newly formed nucleophilic amine is perfectly positioned to attack the electrophilic carbon at the other end of the three-carbon chain, displacing the bromide ion in an intramolecular nucleophilic substitution. This sequence leads to the formation of a six-membered heterocyclic ring. This strategy is a powerful method for synthesizing 1,2,3,4-tetrahydroquinoline (B108954), a core structure found in numerous biologically active compounds. The mechanism for such cyclizations has been shown to involve an intramolecular hydrogen transfer in related systems.
Overview of Synthetic Utility in Constructing Complex Molecular Architectures
The unique reactivity of this compound makes it an invaluable tool for synthesizing a variety of complex molecules, especially nitrogen-containing heterocycles which are prevalent in medicinal chemistry.
Synthesis of Tetrahydroquinolines: A primary application is the synthesis of the tetrahydroquinoline skeleton. The process involves the reduction of the nitro group, often with a metal catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere or using a reducing agent like iron in acetic acid, followed by spontaneous or base-catalyzed intramolecular cyclization to yield the heterocyclic product.
| Starting Material | Reagents & Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| This compound | 1. Fe, Acetic Acid 2. Heat | 1,2,3,4-Tetrahydroquinoline | Good | |
| This compound | H₂, Pd/C, Ethanol | 1,2,3,4-Tetrahydroquinoline | High |
Synthesis of N-Substituted Heterocycles: The electrophilic nature of the bromopropyl chain allows for reaction with various nucleophiles. For instance, reacting this compound with secondary amines (e.g., piperidine, morpholine) results in the substitution of the bromine atom, tethering the heterocyclic amine to the nitrophenyl group. These intermediates can then undergo further transformations, such as the reduction of the nitro group, to generate more complex structures. This approach is valuable for building libraries of compounds for drug discovery. nih.gov
| Starting Material | Nucleophile | Reagents & Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| This compound | Piperidine | K₂CO₃, Acetonitrile, Reflux | 1-(3-(2-Nitrophenyl)propyl)piperidine | High | nih.gov |
| 1-(3-(2-Nitrophenyl)propyl)piperidine | - | H₂, Raney Nickel | 1-(3-(2-Aminophenyl)propyl)piperidine | Good | nih.gov |
This strategic building block provides an efficient entry into molecular scaffolds that are otherwise challenging to synthesize, underscoring its importance in the field of organic synthesis.
Structure
2D Structure
3D Structure
Properties
CAS No. |
63307-45-9 |
|---|---|
Molecular Formula |
C9H10BrNO2 |
Molecular Weight |
244.08 g/mol |
IUPAC Name |
1-(3-bromopropyl)-2-nitrobenzene |
InChI |
InChI=1S/C9H10BrNO2/c10-7-3-5-8-4-1-2-6-9(8)11(12)13/h1-2,4,6H,3,5,7H2 |
InChI Key |
QPXACXPMHQWISG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CCCBr)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies for the Preparation of 1 3 Bromopropyl 2 Nitrobenzene
Established Synthetic Routes and Protocols
The synthesis of 1-(3-bromopropyl)-2-nitrobenzene is not typically achieved in a single step. Instead, it requires a sequence of reactions to build the carbon framework and introduce the necessary functional groups with the correct regiochemistry.
Multistep Synthetic Sequences for Structural Elaboration
Given the ortho-relationship between the propyl chain and the nitro group, a common strategy involves starting with a precursor where this relationship is already established. A highly plausible precursor is 2-nitrotoluene (B74249) . From this starting material, the methyl group must be elongated by two carbons and then functionalized.
One potential multistep sequence involves the conversion of 2-nitrotoluene to 2-nitrobenzaldehyde. chem-soc.si This aldehyde can then undergo a Wittig reaction , a powerful method for alkene synthesis, with a suitable phosphorus ylide. berkeley.edumasterorganicchemistry.com For instance, reaction with the ylide derived from ethyl bromoacetate (B1195939) would yield ethyl 3-(2-nitrophenyl)acrylate. Subsequent catalytic hydrogenation would reduce both the carbon-carbon double bond and the ester functionality to an alcohol, yielding 3-(2-nitrophenyl)-1-propanol. Finally, treatment of this alcohol with a brominating agent, such as phosphorus tribromide (PBr₃) or hydrobromic acid (HBr), would furnish the target compound, this compound.
Another viable route starts with the formation of a Grignard reagent. For example, 2-nitrobenzyl bromide, which can be prepared from 2-nitrotoluene, could be reacted with ethylene (B1197577) oxide. google.commasterorganicchemistry.com This reaction opens the epoxide ring to yield 3-(2-nitrophenyl)-1-propanol, which can then be brominated as described above.
A third approach could involve the alkylation of 2-nitrophenylacetonitrile . nih.gov Deprotonation of the acidic methylene (B1212753) group followed by reaction with a two-carbon electrophile like 1,2-dibromoethane (B42909) could potentially form the carbon skeleton. Subsequent reduction of the nitrile and conversion of the resulting functional group would be necessary to arrive at the final product.
Regioselective Functionalization Approaches
The critical challenge in synthesizing this compound is establishing the correct 1,2- (or ortho) substitution pattern on the benzene (B151609) ring.
Directing Group Effects : Direct Friedel-Crafts alkylation of nitrobenzene (B124822) is not a feasible route. The nitro group is a strong deactivating group and a meta-director for electrophilic aromatic substitution. libretexts.org Therefore, any attempt to introduce the propyl chain directly onto nitrobenzene would result in the meta isomer, 1-(3-bromopropyl)-3-nitrobenzene, and the reaction would be very slow.
Starting with Toluene (B28343) : A more effective strategy is to begin with toluene. Nitration of toluene yields a mixture of isomers, primarily 2-nitrotoluene and 4-nitrotoluene, with a smaller amount of 3-nitrotoluene. nih.gov The 2-nitrotoluene can be separated from the other isomers by fractional distillation and crystallization. nih.gov This initial nitration step is the key regioselective reaction that defines the ortho arrangement of the final product. All subsequent reactions are then performed on the side chain of the isolated 2-nitrotoluene.
Palladium-Catalyzed Cross-Coupling : Modern cross-coupling reactions, such as the Mizoroki-Heck reaction, offer alternative strategies for regioselective synthesis. While not directly documented for this specific compound, it's conceivable that a suitably protected 2-nitrophenyl halide could undergo a Heck reaction with an allyl partner, followed by hydrobromination of the resulting alkene to install the bromopropyl chain. chemrxiv.orgorganic-chemistry.org The success of such a route would depend heavily on catalyst and substrate selection to control regioselectivity. nih.govacs.org
Role of Precursors in Synthetic Pathways
The choice of precursor is fundamental to the successful synthesis of this compound. The most logical and widely applicable precursor is 2-nitrotoluene .
| Precursor | Rationale for Use | Key Transformation(s) |
| 2-Nitrotoluene | Readily available from the nitration of toluene; establishes the required ortho regiochemistry from the start. nih.gov | Side-chain elongation and functionalization (e.g., via oxidation to aldehyde, followed by Wittig reaction, reduction, and bromination). chem-soc.siberkeley.edugoogle.com |
| 2-Nitrobenzaldehyde | An intermediate derivable from 2-nitrotoluene; provides a carbonyl handle for carbon chain extension. chem-soc.sigoogle.com | Wittig reaction or Grignard addition to build the three-carbon chain. berkeley.edulibretexts.org |
| 2-Nitrophenylacetonitrile | Contains an activated methylene group suitable for alkylation to extend the carbon chain. nih.gov | Alkylation with a two-carbon electrophile, followed by reduction and functional group manipulation. |
Optimization of Reaction Conditions for Enhanced Yield and Purity
Optimizing reaction parameters is crucial for maximizing the yield and purity of the final product in a multistep synthesis. This involves careful selection of catalysts, solvents, and other reaction conditions for each step.
Catalytic Systems in Synthesis
Catalysts play a vital role in many of the proposed synthetic steps.
Hydrogenation : In the reduction of the alkene and/or ester intermediates (derived from a Wittig route), a heterogeneous catalyst such as Palladium on Carbon (Pd/C) is typically employed. The optimization would involve selecting the appropriate catalyst loading, hydrogen pressure, and temperature to ensure complete reduction without affecting the nitro group.
Cross-Coupling Reactions : For hypothetical routes involving Heck-type reactions, the choice of the palladium catalyst and its supporting ligand is paramount. Systems like Pd(OAc)₂ or Pd(dba)₂ with phosphine (B1218219) ligands such as BrettPhos or XPhos have been shown to be effective in coupling reactions with nitroarenes. acs.org The optimization table below illustrates typical variables for a Heck reaction.
Table 2.2.1: Optimization Parameters for a Hypothetical Heck Reaction
| Parameter | Variation | Rationale |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Affects catalyst activation and stability. |
| Ligand | P(t-Bu)₃, XPhos, BrettPhos | Influences catalytic activity, selectivity, and substrate scope. |
| Base | K₂CO₃, Cs₂CO₃, Rb₂CO₃ | Essential for regenerating the active Pd(0) catalyst. |
| Temperature | 100 - 150 °C | Higher temperatures are often needed for less reactive substrates like nitroarenes. chemrxiv.org |
Solvent Effects on Reaction Efficiency
The choice of solvent can significantly impact reaction rates, yields, and even selectivity.
For Nucleophilic Substitutions : In steps involving nucleophilic attack, such as the formation of a Wittig reagent or alkylation of a carbanion, the solvent's polarity is critical. Polar aprotic solvents like Dimethylformamide (DMF) or Tetrahydrofuran (THF) are often preferred as they can solvate cations while leaving the nucleophile relatively free and reactive.
For Grignard Reactions : The formation and reaction of Grignard reagents must be conducted in aprotic, non-acidic solvents, typically diethyl ether or THF . These solvents stabilize the Grignard reagent through coordination. masterorganicchemistry.com The presence of even trace amounts of water or alcohol would destroy the reagent.
For Bromination : The bromination of the terminal alcohol would likely be performed in a non-polar or moderately polar aprotic solvent like dichloromethane (DCM) or THF, depending on the brominating agent used.
Table 2.2.2: Solvent Selection for Key Synthetic Steps
| Reaction Type | Preferred Solvent(s) | Reason |
| Wittig Reagent Formation | THF, Diethyl Ether | Aprotic, stabilizes intermediates. masterorganicchemistry.com |
| Grignard Reaction | Diethyl Ether, THF | Aprotic, anhydrous, stabilizes the Grignard reagent. libretexts.org |
| Nucleophilic Alkylation | DMF, DMSO, Acetonitrile | Polar aprotic, enhances nucleophilicity. |
| Catalytic Hydrogenation | Ethanol, Methanol, Ethyl Acetate | Solubilizes substrate, compatible with catalyst. |
By carefully considering these synthetic strategies and optimizing each step, it is possible to devise a robust and efficient pathway to this compound.
Industrial Production Considerations for Scalability
The transition from laboratory-scale synthesis to industrial production of this compound necessitates a thorough evaluation of various factors to ensure safety, efficiency, and economic viability. While specific industrial synthesis routes for this compound are not extensively detailed in publicly available literature, general principles of chemical process scale-up for related compounds provide a framework for the key considerations. These considerations primarily revolve around the choice of synthetic strategy, management of reaction conditions, and downstream processing.
Two plausible synthetic pathways for the industrial production of this compound include:
Nitration of (3-Bromopropyl)benzene (B42933): This approach involves the direct nitration of a commercially available starting material. The scalability of this method is heavily dependent on controlling the regioselectivity of the nitration to favor the formation of the ortho-isomer over the para- and meta-isomers.
Side-chain bromination of 1-propyl-2-nitrobenzene: This alternative involves the introduction of the bromine atom onto the propyl side chain of a nitrated precursor. This route's industrial feasibility hinges on the selective bromination of the terminal carbon of the propyl group without affecting the aromatic ring.
Key Considerations for Scalability:
Raw Material Sourcing and Cost: The availability and cost of starting materials such as (3-bromopropyl)benzene or 1-propyl-2-nitrobenzene are critical factors. Establishing a reliable supply chain for high-purity raw materials is essential for consistent production.
Reaction Vessel and Equipment: The choice of reactor material is crucial, especially when handling corrosive reagents like bromine and nitric acid. Glass-lined or specialized alloy reactors are often required to prevent corrosion and contamination. The reactor design must also allow for efficient heat transfer to manage the exothermic nature of nitration and bromination reactions.
Process Control and Automation: Maintaining precise control over reaction parameters such as temperature, pressure, and reagent addition rates is vital for maximizing yield and ensuring safety. Automated systems for monitoring and controlling these parameters are standard in industrial settings to minimize human error and ensure batch-to-batch consistency.
Thermal Management: Both nitration and radical bromination are highly exothermic processes. A robust cooling system is necessary to dissipate the heat generated during the reaction to prevent runaway reactions and the formation of unwanted byproducts. For large-scale batches, this may involve the use of jacketed reactors with circulating coolants or internal cooling coils.
Reagent Handling and Safety: The industrial use of hazardous reagents like bromine and concentrated nitric acid requires stringent safety protocols. This includes the use of closed-handling systems, dedicated storage facilities, and emergency preparedness plans to mitigate the risks of spills, leaks, and exposure.
Work-up and Purification: The purification of the final product on an industrial scale often employs techniques that are different from laboratory methods. While laboratory-scale purification might involve column chromatography, industrial-scale purification typically relies on more scalable methods such as distillation, crystallization, or liquid-liquid extraction to remove impurities and isolate the desired product in high purity. orgsyn.orggoogle.com For instance, crude 3-bromonitrobenzene can be purified by distillation or by crystallization from solvents like methanol, ethanol, or isopropanol. google.com
Waste Management and Environmental Compliance: The byproducts of the synthesis, such as acidic waste streams from nitration, must be neutralized and disposed of in an environmentally responsible manner. Industrial processes must comply with local and international environmental regulations regarding waste disposal and emissions.
The following tables outline hypothetical industrial-scale reaction parameters for the two primary synthetic routes, based on general knowledge of similar chemical transformations.
Table 1: Illustrative Industrial Synthesis Parameters for Nitration of (3-Bromopropyl)benzene
| Parameter | Value | Considerations |
| Starting Material | (3-Bromopropyl)benzene | High purity grade |
| Nitrating Agent | Mixed acid (H₂SO₄/HNO₃) | Ratio optimized for ortho-selectivity |
| Reaction Temperature | -10°C to 10°C | To control exotherm and minimize byproducts |
| Reaction Time | 2-6 hours | Monitored by in-process controls (e.g., HPLC) |
| Quenching | Ice/Water | Controlled addition to manage exotherm |
| Purification Method | Fractional Distillation | To separate isomers |
Table 2: Illustrative Industrial Synthesis Parameters for Bromination of 1-propyl-2-nitrobenzene
| Parameter | Value | Considerations |
| Starting Material | 1-propyl-2-nitrobenzene | Free of impurities that could interfere with radical reaction |
| Brominating Agent | N-Bromosuccinimide (NBS) | Safer and more selective than liquid bromine |
| Initiator | Azobisisobutyronitrile (AIBN) | Standard radical initiator |
| Solvent | Carbon tetrachloride or other inert solvent | Must be able to withstand radical conditions |
| Reaction Temperature | 70-90°C | To initiate and sustain the radical chain reaction |
| Purification Method | Crystallization | To isolate the solid product from the reaction mixture |
Chemical Reactivity and Transformative Potentials of 1 3 Bromopropyl 2 Nitrobenzene
Reduction Chemistry of the Nitro Group
The nitro group is a versatile functional group primarily because it can be readily reduced to an amine, providing a gateway to a vast array of further chemical transformations. The key challenge in the reduction of 1-(3-bromopropyl)-2-nitrobenzene is chemoselectivity: reducing the nitro group without affecting the carbon-bromine bond.
Catalytic hydrogenation is a clean and efficient method for reducing nitroarenes to the corresponding anilines, using molecular hydrogen (H₂) as the reductant and a metal catalyst. wikipedia.org The reaction is typically carried out by exposing a solution of the nitro compound to hydrogen gas under pressure in the presence of a catalyst. libretexts.org
Commonly used catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. libretexts.org The reaction proceeds via the formation of nitrosobenzene (B162901) and phenylhydroxylamine intermediates, which are rapidly reduced to the final aniline (B41778) product. nih.gov
However, a significant drawback of standard catalytic hydrogenation is its lack of chemoselectivity in the presence of sensitive functional groups. Many hydrogenation catalysts, particularly Pd/C, are highly effective at catalyzing the hydrogenolysis (cleavage) of carbon-halogen bonds. nih.gov Therefore, when subjecting this compound to standard catalytic hydrogenation, a mixture of products is likely, including the desired 2-(3-bromopropyl)aniline, the fully reduced 3-phenylpropan-1-amine, and other dehalogenated species. Specialized catalysts, such as sulfided platinum or certain manganese-based systems, have been developed to selectively reduce nitro groups while preserving halogen substituents. nih.gov
To overcome the lack of selectivity in catalytic hydrogenation, various chemical reducing agents are employed that can chemoselectively reduce the nitro group while leaving the alkyl halide intact. nih.govrsc.org
Zinc in Acidic Medium (Zn/HCl or Zn/CH₃COOH): The reduction of nitroarenes using a metal in acidic solution is a classic and reliable method. Zinc dust in the presence of hydrochloric acid or acetic acid is a common choice. youtube.com This system effectively reduces the nitro group to an amine. researchgate.net It is generally compatible with alkyl halides, making it a suitable method for the selective transformation of this compound into 2-(3-bromopropyl)aniline. researchgate.net
Tin(II) Chloride (SnCl₂): Stannous chloride in the presence of a strong acid like HCl is another widely used reagent for the chemoselective reduction of aromatic nitro compounds. researchgate.netacsgcipr.org This method is known for its high selectivity and tolerance of various functional groups, including halogens, esters, and nitriles. stackexchange.com The reaction mechanism involves electron transfer from the Sn(II) species. acsgcipr.org
The table below outlines various reagents for the reduction of the nitro group, highlighting their potential for chemoselectivity.
| Reagent | Conditions | Selectivity Outcome on this compound |
| H₂, Pd/C | Methanol, Room Temp, H₂ pressure | Low selectivity; risk of C-Br bond cleavage |
| Zn, HCl | Ethanol/Water, 0°C to reflux | High selectivity; preserves C-Br bond |
| SnCl₂, HCl | Ethanol, Reflux | High selectivity; preserves C-Br bond |
| Fe, NH₄Cl | Ethanol/Water, Reflux | Good selectivity; generally preserves C-Br bond |
| Na₂S₂O₄ | Water/Methanol | Mild reduction, good selectivity |
| Fe(III) catalyst, Silane | Mild conditions | High chemoselectivity reported for various functional groups including aryl halides. nih.govrsc.org |
Formation of Reactive Intermediates via Nitro Reduction
The reduction of the nitro group in aromatic compounds is a fundamental transformation that proceeds through a series of well-defined intermediates. For this compound, this process is the gateway to its rich cyclization chemistry. The reduction can be initiated by various reagents, from catalytic hydrogenation (e.g., H₂, Pd/C) to metal-based reductants (e.g., Fe, SnCl₂, TiCl₃).
The transformation from the nitro group (-NO₂) to the primary amine (-NH₂) is not a single step but a cascade involving multiple electron and proton transfers. The generally accepted pathway, based on the classical Haber-Lukashevich mechanism, involves the following key intermediates researchgate.net:
Nitroso Intermediate: The initial two-electron reduction of the nitro group yields a nitroso species, 1-(3-bromopropyl)-2-nitrosobenzene. This intermediate is highly reactive and typically not isolated during the reaction but serves as a crucial branching point for further transformations. researchgate.net
Hydroxylamine (B1172632) Intermediate: Further reduction of the nitroso group leads to the formation of the corresponding N-phenylhydroxylamine derivative, N-(2-(3-bromopropyl)phenyl)hydroxylamine. While more stable than the nitroso species, hydroxylamines are also readily reduced to the final amine product. unimi.it
The generation of these intermediates is critical, as their unique reactivity can be harnessed. For instance, the nitroso intermediate can be intercepted in cycloaddition reactions or other transformations before its complete reduction to an amine. nih.gov However, in the context of forming simple saturated heterocycles, the goal is often the complete reduction to 2-(3-bromopropyl)aniline, which acts as the direct precursor for subsequent intramolecular cyclization.
The choice of reductant and reaction conditions can influence the rate of each reduction step and the lifetime of the intermediates, providing a level of control over the reaction outcome. unimi.it
Intramolecular Cyclization and Annulation Reactions
The true synthetic potential of this compound is realized when the reduction of the nitro group is coupled with intramolecular cyclization. The resulting 2-(3-bromopropyl)aniline intermediate possesses both a nucleophilic primary amine and an electrophilic alkyl bromide, perfectly positioned for ring-forming reactions.
Tandem Reaction Sequences Incorporating Ring Closure
The transformation of this compound can be designed as a tandem or domino reaction, where a single set of reagents triggers a cascade of events, leading to the formation of complex products in one pot. This approach is highly efficient as it minimizes purification steps and improves atom economy.
A prime example is a reductive cyclization , where the reducing agent not only converts the nitro group to an amine but also facilitates the subsequent ring closure. For example, using a metal reductant like iron powder in an acidic medium would generate the aniline in situ, which would then cyclize to 1,2,3,4-tetrahydroquinoline (B108954) without the need for isolation of the intermediate. researchgate.net
More sophisticated tandem sequences can be envisioned. For example, an electrochemically driven process could initiate the nitro reduction, followed by cyclization. rsc.org Other documented tandem reactions involving nitroarenes include sequences where the reduction is coupled with C-H amination, condensation, or cycloaddition reactions, offering pathways to a wide array of fused and spirocyclic heterocyclic systems. nih.govrsc.org A hypothetical tandem process starting with this compound could involve a TiCl₃-mediated reductive cyclization, where the nitroso intermediate is generated and intercepted by another functional group before full reduction to the amine, leading to different heterocyclic cores. nih.gov
Intermolecular Coupling Reactions
The dual functionality of this compound allows it to serve as a key building block in intermolecular bond-forming reactions. Both the aliphatic bromine atom and the aromatic nitro group can act as electrophilic centers under different catalytic conditions, offering strategic advantages in multistep synthesis.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.gov this compound offers two primary handles for such transformations: the C(sp³)-Br bond and the C(sp²)-NO₂ bond.
The alkyl bromide moiety is a classic electrophile for traditional cross-coupling reactions. For instance, it can undergo iron-catalyzed Suzuki-Miyaura coupling with organoborates to form new carbon-carbon bonds. rsc.org This reaction proceeds via an Sₙ2-type mechanism and is known for its high functional group compatibility. rsc.org
More recently, the use of nitroarenes as coupling partners in palladium-catalyzed reactions has been established, representing a significant advancement in synthetic chemistry. nih.gov In these transformations, the nitro group functions as a leaving group, enabling the formation of new bonds at the aromatic ring. The mechanism typically involves the challenging oxidative addition of a low-valent palladium catalyst into the aryl-nitro (Ar–NO₂) bond. nih.gov This opens up possibilities for Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig amination (C-N bond formation) reactions directly at the nitro-substituted position. nih.govrsc.org
The potential intermolecular coupling reactions for this compound are summarized in the table below.
| Reaction Type | Reactive Site | Coupling Partner | Catalyst System (Typical) | Bond Formed | Potential Product Class |
| Suzuki-Miyaura Coupling | C(sp³)-Br | Alkenylborates | Iron Catalyst | C(sp³)-C(sp²) | Substituted Alkenyl Nitroarenes |
| Suzuki-Miyaura Coupling | C(sp²)-NO₂ | Arylboronic Acids | Palladium/Phosphine (B1218219) Ligand | C(sp²)-C(sp²) | Substituted Biphenyls |
| Buchwald-Hartwig Amination | C(sp²)-NO₂ | Primary/Secondary Amines | Palladium/Phosphine Ligand | C(sp²)-N | N-Aryl Amines |
| Heck Reaction (Denitrative) | C(sp²)-NO₂ | Alkenes | Palladium/BrettPhos | C(sp²)-C(sp²) | Substituted Styrenes |
This table illustrates potential transformations based on established catalytic methodologies.
A significant challenge and opportunity in the chemistry of this compound is achieving chemoselectivity between its two reactive sites. The choice of catalyst, ligands, base, and reaction conditions is critical to direct the reaction to either the alkyl bromide or the aryl nitro group.
Furthermore, the functional groups themselves impose constraints. The nitro group is sensitive to strongly basic conditions, which are common in many coupling protocols. nih.gov For example, the use of potassium tert-butoxide (KOtBu) can be incompatible with nitroarenes. nih.gov Milder bases such as potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄) are often required, which may in turn affect reaction rates.
Similarly, the bromopropyl chain is susceptible to elimination reactions (to form a propenyl group) in the presence of strong bases. Therefore, catalyst systems that operate under mild, neutral, or weakly basic conditions are highly desirable to preserve the integrity of both functional moieties during intermolecular coupling. The development of advanced phosphine ligands has enabled palladium catalysts to be effective under such mild conditions, expanding the scope and functional group tolerance of these reactions. nih.gov
Oxidation Reactions of the Bromopropyl Moiety
The bromopropyl side chain of this compound is susceptible to oxidation, offering a pathway to introduce further functionality. Standard oxidative protocols can be employed to convert the alkyl chain into a carboxylic acid or an aldehyde, depending on the reagents and conditions used. This transformation provides access to valuable synthetic intermediates, such as 3-(2-nitrophenyl)propanoic acid, which can be used in the synthesis of pharmaceuticals and other fine chemicals.
The choice of oxidant is key to achieving the desired product while avoiding unwanted side reactions with the nitroaromatic ring.
| Oxidizing Agent | Potential Product | Notes |
| Potassium permanganate (B83412) (KMnO₄) | 3-(2-nitrophenyl)propanoic acid | Strong oxidizing agent, typically requires heating. |
| Jones Reagent (CrO₃/H₂SO₄) | 3-(2-nitrophenyl)propanoic acid | Strong oxidant, performed under acidic conditions. |
| Pyridinium chlorochromate (PCC) | 3-(2-nitrophenyl)propanal | Milder oxidant, typically stops at the aldehyde stage. |
This table outlines potential oxidation transformations based on general principles of organic synthesis.
Advanced Synthetic Applications and Strategies Employing 1 3 Bromopropyl 2 Nitrobenzene
Precursor in the Synthesis of Complex Organic Molecules
1-(3-Bromopropyl)-2-nitrobenzene serves as a key starting material for the synthesis of various complex organic molecules, most notably heterocyclic compounds. The presence of both an electrophilic alkyl bromide and a nitro group that can be readily transformed into other functionalities makes it a valuable building block.
One significant application is in the synthesis of quinoline (B57606) derivatives. iipseries.orgnih.gov The general strategy involves the reduction of the nitro group to an amine, followed by cyclization reactions. For instance, the resulting 2-propylaniline (B158001) derivative can undergo intramolecular cyclization to form tetrahydroquinoline scaffolds. Subsequent oxidation or other modifications can then lead to a wide array of substituted quinolines, a class of compounds with significant biological and pharmaceutical activities. nih.gov
Another important class of molecules synthesized from this precursor are γ-lactams (pyrrolidin-2-ones). organic-chemistry.orgresearchgate.netmdpi.com The synthesis of N-aryl-γ-lactams can be achieved through a one-pot, copper-mediated cascade intramolecular amidation/C-N coupling sequence. researchgate.net This involves the reaction of this compound with a suitable reagent, leading to the formation of the lactam ring. These structures are prevalent in many natural products and biologically active compounds. mdpi.comresearchgate.net
The following table summarizes the key transformations of this compound into complex molecular scaffolds:
| Precursor | Target Molecule | Key Reactions |
| This compound | Quinolines | Nitro group reduction, Intramolecular cyclization, Aromatization |
| This compound | N-Aryl-γ-lactams | Copper-mediated cascade amidation/C-N coupling |
Integration into Convergent and Divergent Synthetic Pathways
The utility of this compound extends to its integration into both convergent and divergent synthetic strategies, allowing for the efficient construction of molecular complexity.
In a convergent synthesis , different fragments of a target molecule are synthesized separately and then joined together in the later stages. This compound can be elaborated into a key intermediate, for example, by first converting the nitro group to an amine and then coupling it with another pre-synthesized molecular fragment. This approach is often employed in the synthesis of complex natural products and pharmaceuticals.
Conversely, in a divergent synthesis , a common intermediate is used to generate a library of structurally related compounds. Starting with this compound, a variety of transformations can be performed on either the bromopropyl side chain or the nitroaromatic ring. For instance, the bromide can be displaced by a range of nucleophiles (e.g., azides, cyanides, amines), while the nitro group can be reduced and subsequently acylated, alkylated, or used to form other heterocyclic rings. This strategy is particularly valuable in medicinal chemistry for the rapid generation of analogues for structure-activity relationship (SAR) studies.
Design and Synthesis of Analogue Compound Libraries for Research
The structural features of this compound make it an ideal scaffold for the design and synthesis of analogue compound libraries. These libraries are crucial in drug discovery and chemical biology for identifying new lead compounds and for probing biological systems.
A common approach involves a parallel synthesis strategy where this compound is reacted with a diverse set of building blocks. For example, the displacement of the bromide with a library of different amines or thiols would generate a collection of compounds with varying side chains. Simultaneously or sequentially, the nitro group can be modified. For instance, reduction to the aniline (B41778) followed by reaction with a library of carboxylic acids or sulfonyl chlorides would introduce further diversity.
This modular approach allows for the systematic exploration of the chemical space around the this compound core, facilitating the identification of compounds with desired biological activities, such as the potent anticonvulsant properties found in some quinoline derivatives. nih.gov
Strategies for Functional Group Interconversion and Manipulation
The synthetic utility of this compound is greatly enhanced by the ability to selectively interconvert and manipulate its two key functional groups: the bromoalkyl chain and the nitro group. ub.eduorganic-chemistry.org
Manipulation of the Bromopropyl Group:
The primary bromo group is a versatile handle for nucleophilic substitution reactions. vanderbilt.edu This allows for the introduction of a wide array of functional groups.
| Reagent | Product Functional Group |
| NaN3 | Azide (B81097) |
| KCN | Nitrile |
| R-NH2 | Secondary Amine |
| R-SH | Thioether |
| NaOH | Alcohol |
Manipulation of the Nitro Group:
The nitro group is a powerful electron-withdrawing group that can direct electrophilic aromatic substitution to the meta position. More importantly, it can be readily transformed into other functional groups. libretexts.org The most common transformation is its reduction to an amine (aniline derivative), which opens up a vast array of subsequent reactions.
| Reagent(s) | Product Functional Group |
| H2, Pd/C or SnCl2, HCl | Amine |
| NaNO2, HCl then H3PO2 | Removal of the group (after conversion to amine) |
| NaNO2, HCl then CuX | Halogen (Sandmeyer reaction) |
| NaNO2, HCl then KCN | Nitrile (Sandmeyer reaction) |
The strategic and sequential manipulation of these two functional groups allows for the synthesis of a diverse range of complex molecules from a single starting material. libretexts.org
Utilization in the Construction of Macrocyclic and Polycyclic Frameworks
This compound and its derivatives are valuable precursors for the construction of macrocyclic and polycyclic frameworks. nih.gov These large ring systems are of interest in supramolecular chemistry and materials science. nih.gov
The synthesis of macrocycles often involves high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization. A typical strategy would involve a "double-armed" precursor, such as 1,3-bis(3-bromopropyl)-2-nitrobenzene, which could be synthesized from the corresponding bis(hydroxymethyl) derivative. The two bromopropyl arms can then react with a suitable dinucleophile to form a large ring.
For the construction of polycyclic systems, the initial formation of a heterocyclic ring from this compound can be followed by further annulation reactions. For example, a synthesized quinoline derivative can undergo subsequent cyclization reactions to form more complex, fused polycyclic aromatic systems like benzo[h]quinolines. mdpi.com
Contributions to Novel Reaction Methodologies Development
The reactivity of this compound has also contributed to the development of novel reaction methodologies. Its bifunctional nature allows for the exploration of new cascade or domino reactions, where multiple bond-forming events occur in a single synthetic operation.
For example, the development of copper-mediated cascade reactions for the synthesis of N-aryl lactams showcases how this substrate can be used to forge new synthetic pathways. researchgate.net Researchers can utilize the predictable reactivity of the bromopropyl and nitro groups to test new catalysts, reaction conditions, and synthetic strategies. The successful application of these new methods to a substrate like this compound can then be extended to a broader range of substrates, thereby expanding the toolkit of synthetic organic chemistry.
Furthermore, the study of the regioselectivity and stereoselectivity of reactions involving this compound can provide valuable insights into reaction mechanisms and the factors that control them.
Elucidation of Reaction Mechanisms for Key Transformations
The dual functionality of this compound allows for a series of sequential or concurrent reactions, primarily involving nucleophilic substitution at the alkyl halide and reduction of the nitro group, often culminating in cyclization.
Mechanistic Pathways of Nucleophilic Substitution at the Bromopropyl Group
The 3-bromopropyl group attached to the nitrobenzene (B124822) ring is susceptible to nucleophilic substitution, where the bromine atom, a good leaving group, is displaced by a nucleophile. This reaction typically proceeds via an S_N2 (bimolecular nucleophilic substitution) mechanism.
In an S_N2 reaction, the nucleophile attacks the carbon atom bonded to the bromine from the side opposite to the leaving group. This backside attack leads to an inversion of stereochemistry if the carbon were chiral. The rate of the reaction is dependent on the concentration of both the substrate, this compound, and the incoming nucleophile.
Key factors influencing this reaction include:
Nucleophile Strength: Stronger nucleophiles will react more rapidly.
Solvent: Polar aprotic solvents (e.g., acetone, DMF) are generally preferred for S_N2 reactions as they solvate the cation but not the nucleophile, enhancing its reactivity.
Steric Hindrance: The primary nature of the carbon bearing the bromine atom in the propyl chain means there is minimal steric hindrance, favoring the S_N2 pathway over the S_N1 pathway, which would involve a less stable primary carbocation.
The ortho-nitro group can exert an electronic influence on the propyl chain, though its effect is less pronounced than on the aromatic ring itself. The primary reaction at this site involves the displacement of the bromide to form new carbon-heteroatom bonds.
Detailed Studies on Nitro Group Reduction Mechanisms
The reduction of the nitro group on the benzene (B151609) ring is a pivotal transformation, as the resulting amino group can act as an internal nucleophile. The reduction process is a multi-step sequence, involving several intermediates. The specific pathway and intermediates formed can vary depending on the reducing agent and reaction conditions. orientjchem.org
The classical Haber-Lukashevich mechanism for nitrobenzene hydrogenation outlines a stepwise reduction. orientjchem.org This can be adapted to this compound:
Nitro to Nitroso: The nitro group (NO₂) is first reduced to a nitroso group (NO).
Nitroso to Hydroxylamine (B1172632): The nitroso group is further reduced to a phenylhydroxylamine derivative (NHOH).
Hydroxylamine to Amine: Finally, the hydroxylamine is reduced to the corresponding aniline, in this case, 2-(3-bromopropyl)aniline (NH₂).
This can be represented as: Ar-NO₂ → Ar-NO → Ar-NHOH → Ar-NH₂
Commonly used reducing agents and their characteristics are summarized below:
| Reducing Agent | Conditions | Selectivity Notes |
| H₂/Pd-C | Catalytic hydrogenation | Highly efficient for both aromatic and aliphatic nitro groups, but can also cause dehalogenation (C-Br bond cleavage). commonorganicchemistry.com |
| H₂/Raney Nickel | Catalytic hydrogenation | Effective for nitro groups; often used when trying to avoid dehalogenation of aryl halides. commonorganicchemistry.comwikipedia.org |
| Fe, Sn, or Zn in Acid | Metal/acid reduction | A classic and mild method that is often selective for the nitro group in the presence of other reducible functionalities. masterorganicchemistry.com |
| Tin(II) Chloride (SnCl₂) | Metal salt reduction | Provides a mild method for reducing nitro groups to amines. commonorganicchemistry.commasterorganicchemistry.com |
| Sodium Sulfide (Na₂S) | Sulfide reduction | Can be useful when hydrogenation or strongly acidic conditions are not compatible with the substrate. commonorganicchemistry.com |
The choice of reagent is critical. For instance, using catalytic hydrogenation with Pd/C might lead to a mixture of products due to the competing reduction of the nitro group and hydrogenolysis of the carbon-bromine bond. commonorganicchemistry.com Reagents like iron in acetic acid are often preferred for their chemoselectivity towards the nitro group. masterorganicchemistry.com
Rationalization of Intramolecular Cyclization Mechanisms
The most significant reaction pathway for this compound is its reductive cyclization to form tetrahydroquinoline derivatives. This process involves both the reduction of the nitro group and a subsequent intramolecular nucleophilic substitution.
The mechanism proceeds as follows:
Reduction: The nitro group is reduced to an amino group, as detailed in the previous section, forming the intermediate 2-(3-bromopropyl)aniline.
Intramolecular S_N2 Attack: The newly formed amino group (-NH₂) acts as an internal nucleophile. The lone pair of electrons on the nitrogen atom attacks the electrophilic carbon atom of the bromopropyl chain that is bonded to the bromine.
Ring Closure: This intramolecular S_N2 reaction results in the displacement of the bromide ion and the formation of a new carbon-nitrogen bond, closing the ring to form 1,2,3,4-tetrahydroquinoline (B108954).
This tandem reaction is a powerful method for synthesizing heterocyclic ring systems. The efficiency of the cyclization is high due to the formation of a stable six-membered ring (an intramolecular reaction that is entropically favored). The process is often carried out as a one-pot synthesis, where the reducing agent is added to a solution of this compound, and the in-situ generated amine cyclizes without being isolated.
Computational Chemistry Approaches to Understand Reactivity
Computational chemistry, particularly methods based on quantum mechanics, provides deep insights into the electronic structure and reaction pathways that are often difficult to probe experimentally.
Density Functional Theory (DFT) Studies on Reaction Pathways
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. nih.gov For a molecule like this compound, DFT calculations can be used to:
Model Reactant and Intermediate Structures: Optimize the geometries of the starting material, intermediates (like the hydroxylamine derivative), transition states, and final products.
Calculate Reaction Energies: Determine the thermodynamics of a reaction by comparing the energies of reactants and products. A negative reaction enthalpy indicates an exothermic process.
Map Potential Energy Surfaces: By calculating the energy of the system as the reaction progresses (the reaction coordinate), a potential energy surface can be mapped. This allows for the identification of transition states and the calculation of activation energy barriers. nih.gov
In the context of the reductive cyclization, DFT studies can compare the activation barriers for the intermolecular reaction of the generated amine with an external electrophile versus the intramolecular cyclization. Such studies consistently show a lower activation barrier for the formation of the six-membered tetrahydroquinoline ring, confirming the favorability of the intramolecular pathway.
Analysis of Electronic Structure and its Influence on Reaction Selectivity
The electronic structure of this compound dictates its reactivity. The nitro group (-NO₂) is a strong electron-withdrawing group, which has several important consequences:
Aromatic Ring Deactivation: It deactivates the benzene ring towards electrophilic aromatic substitution.
Influence on Nucleophilic Aromatic Substitution: The nitro group strongly activates the ring towards nucleophilic aromatic substitution (S_NAr), particularly at the ortho and para positions. stackexchange.com However, in this molecule, the leaving group is on the alkyl chain, not the ring itself.
Inductive Effect on the Propyl Chain: The electron-withdrawing nature of the nitro group can have a minor inductive effect on the propyl chain, slightly increasing the electrophilicity of the carbon attached to the bromine.
Analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly insightful.
LUMO: The LUMO is often localized on the nitroaromatic system. In a nucleophilic attack, the nucleophile's HOMO interacts with the substrate's LUMO. For the intramolecular cyclization, the analysis would focus on the interaction between the HOMO of the amino intermediate (localized on the nitrogen lone pair) and the LUMO of the C-Br bond.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of chemical reactivity. A smaller gap generally implies higher reactivity. researchgate.net
Computational tools like Natural Bond Orbital (NBO) analysis can be used to quantify the charges on different atoms. This analysis would confirm a significant partial positive charge on the carbon atom bonded to the bromine, marking it as the primary site for nucleophilic attack, and would also show the charge distribution across the nitroaromatic ring system.
Mechanistic and Theoretical Investigations of 1 3 Bromopropyl 2 Nitrobenzene Reactivity
Theoretical and Computational Approaches
Molecular dynamics (MD) simulations provide a powerful lens through which the conformational landscape and temporal evolution of reactive intermediates derived from 1-(3-bromopropyl)-2-nitrobenzene can be investigated. These simulations model the atomic motions of a system over time by integrating Newton's laws of motion, offering insights into the structural flexibility, solvent interactions, and thermodynamic stability of transient species that are often difficult to characterize experimentally.
The primary reactive intermediates of this compound that warrant conformational analysis via MD simulations are those formed during intramolecular cyclization reactions. Depending on the reaction conditions, these can include radical intermediates leading to cyclized products or intermediates formed during nucleophilic aromatic substitution (SNAr) processes. For instance, in the presence of a reducing agent, a nitro radical anion could be formed, which could then react intramolecularly.
Setting up the Simulation:
A typical MD simulation for a reactive intermediate of this compound would involve several key steps. The initial coordinates of the intermediate would be generated, often from a geometry optimization using quantum mechanical methods. This structure is then placed in a simulation box, typically filled with a solvent like water or a non-polar solvent, to mimic condensed-phase reaction conditions.
The interactions between atoms are described by a force field. For nitroaromatic compounds, force fields such as AMBER or CHARMM, potentially with customized parameters for the nitro group and its interactions, are commonly employed. nih.gov Reactive force fields, like ReaxFF, could also be used to simulate the bond-breaking and bond-forming events leading to and from the intermediate state. nih.gov
The system is then subjected to an equilibration phase, where the temperature and pressure are adjusted to the desired conditions. Following equilibration, a production run is performed, during which the trajectories of all atoms are saved at regular intervals. These trajectories form the basis for all subsequent analysis.
Conformational Analysis from MD Trajectories:
Analysis of the MD trajectories can reveal the preferred conformations of the reactive intermediates. A key parameter in the case of a cyclization intermediate would be the distribution of the distance between the reactive centers, for example, the terminal bromine atom of the propyl chain and a carbon atom on the aromatic ring. Another important aspect is the analysis of dihedral angles within the propyl chain and between the propyl chain and the nitrobenzene (B124822) ring. This can reveal the propensity of the molecule to adopt a pre-reactive conformation.
For a hypothetical cyclization intermediate, one could analyze the dihedral angle C1-C2-Cα-Cβ (where C1 and C2 are on the ring and Cα and Cβ are on the propyl chain) to understand the orientation of the side chain relative to the ring. The distribution of this angle over the course of the simulation indicates the most stable rotational isomers.
Below is a hypothetical data table illustrating the kind of data that could be generated from an MD simulation of a pre-cyclization intermediate of this compound in an aqueous environment.
| Parameter | Mean Value | Standard Deviation | Most Probable Conformation |
|---|---|---|---|
| End-to-End Distance (C-Br to C-NO2) | 4.8 Å | 0.5 Å | Extended |
| Dihedral Angle (C1-C2-Cα-Cβ) | 175° | 15° | Anti-periplanar |
| Solvent Accessible Surface Area | 250 Ų | 20 Ų | Globular |
This table is illustrative and presents hypothetical data based on typical outputs of molecular dynamics simulations for similar chemical systems.
Insights into Reactivity:
By understanding the conformational preferences of the reactive intermediates, MD simulations can provide insights into the reaction mechanism and kinetics. For example, if a significant population of the intermediate exists in a conformation where the reactive centers are in close proximity, this would suggest a lower activation energy for the subsequent reaction step. Conversely, if the preferred conformation is one where the reactive groups are far apart, a higher energy barrier would be expected.
Furthermore, MD simulations can elucidate the role of the solvent in stabilizing or destabilizing certain conformations. The arrangement of solvent molecules around the reactive intermediate can be analyzed to identify key hydrogen bonds or other non-covalent interactions that influence its structure and reactivity. For instance, in enzymatic reactions involving nitroaromatic compounds, specific interactions within the active site have been shown to position the substrate for oxidation. acs.org While non-enzymatic, the principle of orienting functional groups through molecular interactions is fundamental. The diminished reactivity often observed in ortho-substituted systems can be partly attributed to steric hindrance and electrostatic repulsion, which would be reflected in the conformational landscape explored during an MD simulation. nih.gov
Derivatization Strategies for Enhancing Synthetic Utility and Analytical Characterization in Academic Research
Chemical Modification for Enhanced Reactivity in Subsequent Synthetic Steps
The synthetic utility of 1-(3-Bromopropyl)-2-nitrobenzene is primarily centered on the reactivity of the carbon-bromine bond. The terminal bromine atom serves as an excellent leaving group in nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups. These modifications can transform the molecule into a more versatile intermediate for subsequent, more complex synthetic transformations.
Key derivatization strategies aim to replace the bromide with a functional group that is either more reactive or provides a specific functionality for a desired subsequent reaction. For instance, conversion of the bromide to an azide (B81097) introduces a group that can readily participate in copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions, a cornerstone of "click" chemistry for building complex molecular architectures. nih.gov Similarly, substitution with cyanide anion yields a nitrile, which can be hydrolyzed to a carboxylic acid or reduced to a primary amine, opening up further synthetic pathways. Intramolecular reactions are also a key application, where the introduced nucleophile can react with the nitro group (often after its reduction to an amine) to form various nitrogen-containing heterocyclic compounds. rsc.org
| Nucleophile | Reagent Example | Product Intermediate | Subsequent Synthetic Utility |
| Azide | Sodium Azide (NaN₃) | 1-(3-Azidopropyl)-2-nitrobenzene | "Click" chemistry (e.g., triazole synthesis) |
| Cyanide | Sodium Cyanide (NaCN) | 4-(2-Nitrophenyl)butanenitrile | Hydrolysis to carboxylic acid, reduction to amine |
| Amine | Ammonia (NH₃), Primary/Secondary Amines | N-Substituted 3-(2-nitrophenyl)propan-1-amine | Amide coupling, further alkylation |
| Thiolate | Sodium Hydrosulfide (NaSH) | 3-(2-Nitrophenyl)propane-1-thiol | Thioether synthesis, disulfide formation |
| Malonate Ester | Diethyl Malonate | Diethyl 2-(3-(2-nitrophenyl)propyl)malonate | Synthesis of carboxylic acid derivatives |
These transformations are fundamental in leveraging this compound as a scaffold for constructing more elaborate molecules in medicinal chemistry and materials science research.
Derivatization for Chromatographic and Spectroscopic Analysis in Research
Analytical characterization of this compound and its reaction products often requires derivatization to enhance detection sensitivity and selectivity, particularly when dealing with trace amounts in complex matrices.
For quantitative analysis using High-Performance Liquid Chromatography (HPLC), the inherent UV-Vis absorbance of the nitrobenzene (B124822) moiety may be insufficient for trace-level detection. Derivatization can append a molecule with a strong chromophore (a group that absorbs light) or a fluorophore (a group that absorbs and re-emits light). This is achieved by reacting this compound with a nucleophilic derivatizing agent that possesses these properties.
For example, reacting the compound with a reagent like 1-(4-nitrophenyl)piperazine (B103982) introduces an additional nitroaromatic system, significantly increasing the molar absorptivity and shifting the detection wavelength to a region with less interference from matrix components. nih.gov For fluorescence detection, which offers superior sensitivity, reagents such as dansyl derivatives or coumarins containing a nucleophilic handle (e.g., an amine or thiol) can be employed to tag the molecule. libretexts.org This strategy is particularly useful in metabolomics and impurity profiling studies. A protein-based fluorescent sensor system has also been developed for the detection of alkyl halides in biological samples. rsc.org
| Derivatizing Agent Class | Example Reagent | Detection Method | Typical λmax (nm) |
| Nitrophenyl Amines | 1-(4-Nitrophenyl)piperazine nih.gov | HPLC-UV | ~390 |
| Naphthyl Amines | 8-Amino-2-naphthoxide oup.com | HPLC-UV/Fluorescence | UV: ~280, FL: >350 |
| Dansyl Derivatives | Dansyl piperazine | HPLC-Fluorescence | Ex: ~340, Em: ~520 |
| Coumarin Derivatives | 7-Amino-4-methylcoumarin | HPLC-Fluorescence | Ex: ~350, Em: ~450 |
Derivatization is a powerful tool for confirming the structure of synthetic products, especially when combined with mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. rsc.org
In mass spectrometry, derivatization can be used to improve ionization efficiency and direct fragmentation in a predictable manner. For electrospray ionization (ESI-MS), converting the neutral alkyl bromide into a permanently charged quaternary ammonium (B1175870) salt (e.g., by reaction with trimethylamine) ensures robust detection in positive ion mode. lookchem.com The known mass of the derivatizing group provides a clear signature to confirm that the reaction has taken place at the intended site.
For Gas Chromatography-Mass Spectrometry (GC-MS), while the parent compound may have suitable volatility, its derivatives can offer better chromatographic properties and more diagnostic mass spectra. researchgate.netjfda-online.com
In NMR spectroscopy, derivatization can help resolve signal overlap or confirm the site of reaction. For example, reacting this compound with a fluorine-containing nucleophile (e.g., 4-fluoroaniline) introduces a ¹⁹F NMR handle. The appearance of a signal in the ¹⁹F NMR spectrum of the product, along with its specific chemical shift and coupling constants to nearby protons, provides unambiguous evidence of the newly formed C-N bond and confirms the molecular structure.
Preparation of Modified Analogues for Structure-Reactivity Relationship Studies
To understand how the chemical structure of this compound governs its chemical behavior, researchers systematically prepare modified analogues and study their comparative reactivity. mdpi.comnih.gov These structure-reactivity relationship (SRR) studies are fundamental to physical organic chemistry and are crucial for designing molecules with tailored properties.
Modifications can be made to several parts of the molecule:
Position of the Nitro Group: Moving the nitro group from the ortho to the meta or para position drastically alters its electronic influence on the aromatic ring and, to a lesser extent, the alkyl side chain. A para-nitro group would exert a stronger electron-withdrawing resonance effect, potentially influencing reaction mechanisms that involve the aromatic ring. stackexchange.comdoubtnut.com A meta-nitro group's influence is primarily inductive.
Substitution on the Aromatic Ring: Introducing other substituents (e.g., electron-donating methoxy (B1213986) groups or electron-withdrawing chloro groups) allows for a fine-tuning of the electronic environment of the molecule. quora.com This helps to quantify the electronic effects on the reactivity of the C-Br bond.
Length of the Alkyl Chain: Varying the length of the -(CH₂)n- chain (e.g., from propyl to butyl or ethyl) can provide insights into steric effects and the impact of distance on the inductive effect of the nitrophenyl group.
By measuring the reaction rates of these analogues in a standardized nucleophilic substitution reaction, a quantitative structure-reactivity relationship (QSRR) can be established.
| Analogue Structure | Modification vs. Parent Compound | Expected Effect on Reactivity (Sₙ2) |
| 1-(3-Bromopropyl)-3 -nitrobenzene | Nitro group at meta-position | Slightly decreased reactivity (less inductive pull) |
| 1-(3-Bromopropyl)-4 -nitrobenzene | Nitro group at para-position | Slightly decreased reactivity (less inductive pull) |
| 1-(3-Bromopropyl)-4-chloro -2-nitrobenzene | Added electron-withdrawing Cl group | Slightly increased reactivity (enhanced inductive pull) |
| 1-(3-Bromopropyl)-4-methoxy -2-nitrobenzene | Added electron-donating OMe group | Slightly decreased reactivity (reduced inductive pull) |
| 1-(2-Bromoethyl )-2-nitrobenzene | Shorter alkyl chain (n=2) | Slightly increased reactivity (inductive effect stronger over shorter distance) |
| 1-(4-Bromobutyl )-2-nitrobenzene | Longer alkyl chain (n=4) | Slightly decreased reactivity (inductive effect weaker over longer distance) |
These studies provide predictive models that are invaluable for designing future experiments and synthesizing novel compounds with desired reaction kinetics.
Q & A
Q. What are the recommended synthetic routes for 1-(3-Bromopropyl)-2-nitrobenzene, and how can reaction efficiency be optimized?
Methodological Answer: A common approach involves alkylation of 2-nitrobenzene derivatives with 1,3-dibromopropane. For example, nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF) can yield the bromopropyl side chain. Refluxing with catalysts like triethylamine in methanol (as seen in analogous syntheses) improves reaction rates and product purity . Optimization steps include:
- Temperature control : Maintaining 60–80°C to balance reactivity and side-product formation.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) removes unreacted starting materials.
- Yield monitoring : TLC or HPLC at intervals to track reaction progress.
Q. What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.5–8.5 ppm for nitrobenzene), bromopropyl chain protons (δ 3.4–3.6 ppm for CH₂Br), and nitro group confirmation via absence of NH stretches in IR .
- Mass spectrometry (HRMS) : Molecular ion peaks (e.g., [M+H]⁺ at m/z 274) confirm molecular weight (C₉H₁₀BrNO₂).
- X-ray crystallography : Single-crystal analysis resolves stereochemical ambiguities; SHELXL-2018 is widely used for refinement .
Q. How should researchers handle safety and stability concerns during storage?
Methodological Answer:
- Storage : In amber vials under inert gas (Ar/N₂) at –20°C to prevent bromine displacement or nitro group degradation.
- Decomposition monitoring : Regular FT-IR checks for unexpected peaks (e.g., –OH from hydrolysis).
- PPE : Use nitrile gloves and fume hoods due to alkyl bromide toxicity .
Advanced Research Questions
Q. How can computational methods predict reactivity in derivatization reactions of this compound?
Methodological Answer:
- DFT calculations : Gaussian 16 with B3LYP/6-311G(d,p) basis set models transition states for SN2 reactions (e.g., bromide substitution with nucleophiles).
- Solvent effects : COSMO-RS simulations predict polarity impacts on reaction barriers.
- Case study : Simulations for nitro group reduction (to –NH₂) show higher activation energy in polar aprotic solvents, guiding experimental solvent selection .
Q. What strategies resolve contradictions in crystallographic data for nitroaromatic compounds?
Methodological Answer:
- Twinned crystals : Use SHELXD for structure solution and PLATON’s TWINABS for data integration .
- Disorder modeling : Partial occupancy refinement in Olex2 or Phenix accounts for bromopropyl chain flexibility.
- Validation tools : CheckCIF flags steric clashes; ADDSYM in PLATON detects missed symmetry .
Q. How can kinetic isotope effects (KIEs) elucidate mechanistic pathways in bromide displacement reactions?
Methodological Answer:
- Experimental design : Compare rates using ¹²C/¹³C isotopes at the brominated carbon (synthesized via isotopically labeled propane derivatives).
- KIE measurement : NMR integration of product ratios under identical conditions.
- Interpretation : A primary KIE (>1) supports rate-limiting bond cleavage (SN2), while secondary KIEs indicate transition-state solvation changes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
